4-Methyl-3-phenylcoumarin
Overview
Description
4-Methyl-3-phenylcoumarin is a chemical compound with the empirical formula C16H12O2 . It has a molecular weight of 236.27 . The compound is used in various fields of research .
Physical And Chemical Properties Analysis
4-Methyl-3-phenylcoumarin has a melting point of 156-158 °C (lit.) . Its density, boiling point, and other physical and chemical properties are not explicitly mentioned in the search results.
Scientific Research Applications
Anti-proliferative Effects and Mechanisms A study focused on a novel copper(II) complex, [Cu(4-Mecdoa)(phen)(2)], derived from 4-Methyl-3-phenylcoumarin, demonstrated significant anti-proliferative effects on human malignant cancer cells. This compound was found to be more potent than cisplatin, a commonly used chemotherapy drug, and exhibited its effects through mechanisms that involve altering cell cycle progression and inducing apoptotic and/or necrotic cell death (Thati et al., 2007).
Uncoupling Activity in Biological Systems Research on 4-Phenylcoumarins derived from natural sources and their semi-synthetic derivatives revealed uncoupling activity in spinach chloroplasts, affecting ATP synthesis and proton uptake. These findings suggest potential applications in studying mitochondrial function and energy metabolism (Calera et al., 1996).
Synthetic Applications The synthesis of 4-arylcoumarins through Cu-catalyzed hydroarylation with arylboronic acids demonstrates the utility of 4-Methyl-3-phenylcoumarin in organic synthesis, leading to the production of biologically active compounds and potential drug candidates (Yamamoto & Kirai, 2008).
Medicinal Chemistry and Drug Design A comprehensive review on 3-Phenylcoumarins, including 4-Methyl-3-phenylcoumarin, highlighted their importance in medicinal chemistry. These compounds have been utilized in the design of new drug candidates due to their diverse pharmacological properties, offering insights into natural origin, synthetic procedures, and applications (Matos, Uriarte, & Santana, 2021).
Antioxidant Properties Studies on 4-methylcoumarins have shown significant antioxidant properties, suggesting their potential as therapeutic agents in conditions characterized by oxidative stress. These findings provide a basis for further investigation into their roles in preventing or treating diseases associated with free radical damage (Morabito et al., 2010).
properties
IUPAC Name |
4-methyl-3-phenylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)18-16(17)15(11)12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPDCTIPWIJXCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333003 | |
Record name | 4-Methyl-3-phenylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-phenylcoumarin | |
CAS RN |
23028-23-1 | |
Record name | 4-Methyl-3-phenylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-3-phenylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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